Differential Enzyme Inhibition: Alkaline Phosphatase vs. Ecto-5'-Nucleotidase Selectivity Profile
The compound exhibits a >200-fold selectivity window for bovine intestinal alkaline phosphatase (Ki = 200 nM) over rat ecto-5'-nucleotidase (IC50 = 40.1 µM) [1]. This is a class-level inference for selectivity, as direct comparator data for the 5-chloro or non-halogenated analogs on both targets is not available in the same study.
| Evidence Dimension | Enzyme inhibition potency (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 200 nM (bovine intestinal alkaline phosphatase); IC50 = 40.1 µM (rat ecto-5'-nucleotidase) |
| Comparator Or Baseline | Not available in same assay system for direct analogs; class-level inference suggests halogenated benzenesulfonamides generally show preferential alkaline phosphatase inhibition. |
| Quantified Difference | >200-fold selectivity for alkaline phosphatase over 5'-nucleotidase |
| Conditions | In vitro enzyme assays: bovine intestinal alkaline phosphatase with p-NPP substrate, 30 min incubation; rat ecto-5'-nucleotidase transfected in COS7 cells, 10 min preincubation, 10 min AMP addition |
Why This Matters
This selectivity profile identifies alkaline phosphatase as a more sensitive target than 5'-nucleotidase, guiding assay design for screening campaigns.
- [1] BindingDB. (n.d.). BDBM50437934 (CHEMBL2408702) Affinity Data. Database entry for 5-bromo-N,N-diethyl-2-methoxybenzenesulfonamide. View Source
